Meta-Fluorine Substitution Enhances Lipophilicity
The introduction of a meta-fluorine atom to the phenyl ring of the pyrrolidine scaffold increases lipophilicity, as measured by the computed partition coefficient (XLogP3). This is a critical determinant of membrane permeability and non-specific protein binding. [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol exhibits an XLogP3 of 1.1, compared to 1.0 for the non-fluorinated analog (3-phenylpyrrolidin-3-yl)methanol [1]. While the absolute difference appears modest, it represents a 10% increase in a property that often requires optimization within a narrow window (typically LogP 1-3 for CNS drugs). This quantitative shift can be the difference between a compound with acceptable permeability and one that is too polar for effective target engagement [2].
+0.1 log unit (10%)
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | (3-Phenylpyrrolidin-3-yl)methanol (CAS 52423-75-3): XLogP3 = 1.0 |
| Quantified Difference | +0.1 log unit (10% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem (2025.09.15 release) |
Why This Matters
For procurement decisions in drug discovery, a defined LogP value is essential for predicting absorption and distribution, and a compound with a 1.1 LogP may be preferred over a 1.0 analog when a slight increase in lipophilicity is required without sacrificing solubility.
- [1] PubChem. (2025). (3-(3-Fluorophenyl)pyrrolidin-3-yl)methanol. Computed Properties: XLogP3-AA. CID 105449001. View Source
- [2] PubChem. (2025). (3-Phenylpyrrolidin-3-yl)methanol. Computed Properties: XLogP3-AA. CID 68201267. View Source
